

Application Notes and Protocols for the FT-001 Clinical Trial

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **FT001**

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These application notes provide a detailed overview of the clinical trial design, endpoints, and key experimental protocols for FT-001, an investigational gene therapy for the treatment of Leber Congenital Amaurosis type 2 (LCA-2), a severe inherited retinal dystrophy caused by mutations in the RPE65 gene.

Introduction to FT-001

FT-001 is a gene therapy developed by Frontera Therapeutics designed to deliver a functional copy of the human RPE65 gene to retinal cells.^{[1][2]} The therapy is administered as a one-time subretinal injection, aiming to restore the normal function of the visual cycle and improve visual capabilities in patients with biallelic RPE65 mutations.^{[1][2]} The underlying pathology in this form of LCA is a deficiency in the RPE65 enzyme, which is crucial for the regeneration of 11-cis-retinal, a molecule essential for light detection by photoreceptor cells. By introducing a correct version of the RPE65 gene, FT-001 seeks to enable the production of the functional enzyme, thereby restoring the visual process.

Clinical Trial Design (NCT05858983)

The ongoing clinical trial for FT-001 is a Phase 1/2 open-label, dose-escalation, and dose-expansion study.^{[3][4][5]} The primary objective of the Phase 1 portion is to evaluate the safety and tolerability of FT-001 at different doses.^{[1][2][4]} The study is being conducted in China and

has received Investigational New Drug (IND) clearance from both the U.S. Food and Drug Administration (FDA) and the China National Medical Products Administration (NMPA).[\[1\]](#)[\[2\]](#)

Study Population

The trial enrolls patients with a clinical diagnosis of retinal dystrophy associated with biallelic RPE65 mutations.[\[4\]](#) The initial Phase 1 enrolled nine subjects, including individuals with Retinitis Pigmentosa (RP) and Leber Congenital Amaurosis/Early-Onset Severe Retinal Dystrophy (LCA/ESRD).[\[4\]](#) The average age of enrolled subjects was 27 years, with a range from 10 to 43 years old.[\[4\]](#)

Trial Phases and Dosage

The Phase 1 dose-escalation phase included three dose cohorts:[\[3\]](#)[\[4\]](#)

Dose Cohort	Vector Genome (vg) per eye	Number of Subjects
Low Dose	1.5×10^{10}	3
Medium Dose	7.5×10^{10}	3
High Dose	15×10^{10}	3

Phase 2 of the study is a dose-expansion phase where the previously untreated eyes of five patients from Phase 1 received the therapy.[\[3\]](#)

Clinical Trial Endpoints

The clinical trial evaluates both the safety and preliminary efficacy of FT-001.

Primary Endpoint: Safety and Tolerability

The primary outcome measure is the safety and tolerability of a single subretinal dose of FT-001. This is assessed through the incidence and severity of adverse events (AEs).[\[4\]](#)

Safety Findings: FT-001 was reported to be generally well-tolerated with a good safety profile across all dose groups.[\[3\]](#)[\[4\]](#) No dose-limiting toxicities (DLTs), suspected unexpected serious adverse reactions (SUSARs), or deaths were observed.[\[4\]](#) A total of two serious adverse

events (SAEs) were reported, neither of which was considered related to FT-001.^[4] The majority of the 44 reported treatment-emergent adverse events (TEAEs) were associated with the surgical procedure or steroid use.^[4] Only two TEAEs were deemed associated with FT-001: one case of rhegmatogenous retinal detachment in the low-dose group and one case of ocular inflammation in the high-dose group.^[4]

Secondary Endpoints: Efficacy

Preliminary efficacy is evaluated through a series of functional vision tests.

Efficacy Findings: Significant improvements in visual function and retinal sensitivity were observed starting from Day 28 and were sustained throughout the observation period.^[3]

Efficacy Endpoint	Quantitative Results
Multi-Luminance Mobility Test (MLMT)	4 out of 6 subjects (67%) showed an improvement of ≥ 2 light levels from baseline at Week 4, Week 8, or the most recent follow-up visit. ^[4]
Full-Field Stimulus Test (FST)	4 out of 9 subjects (44%) demonstrated an improved FST of 2 Log units or more at 4 and 8 weeks post-administration. ^[4]

Experimental Protocols

FT-001 Administration: Subretinal Injection

FT-001 is administered via a single subretinal injection. This procedure is performed by a qualified vitreoretinal surgeon in a controlled operating room setting.

Protocol Overview:

- **Pre-operative Preparation:** Standard pre-operative procedures for vitrectomy are followed, including pupillary dilation and administration of local or general anesthesia.
- **Vitrectomy:** A standard three-port pars plana vitrectomy is performed to remove the vitreous gel and allow access to the retinal surface.

- Retinotomy and Bleb Creation: A small opening (retinotomy) is made in the retina, typically in the superotemporal macula, to allow for the injection of the vector suspension into the subretinal space. A controlled injection creates a bleb, which is a separation of the neurosensory retina from the retinal pigment epithelium (RPE).
- Vector Injection: The predetermined dose of FT-001 is slowly injected into the subretinal space. The surgeon carefully monitors the formation and spread of the subretinal bleb to ensure proper delivery of the gene therapy.
- Post-operative Care: Post-operative care includes the administration of antibiotics and corticosteroids to prevent infection and manage inflammation. Patients are monitored for any adverse events related to the surgery or the gene therapy.

To minimize off-target vector distribution into the vitreous, an optimized protocol may include an intravitreal lavage with a balanced salt solution for approximately three minutes following the subretinal injection.^{[6][7]} This can significantly reduce the amount of viral vector in the vitreous cavity.^{[6][7]}

Efficacy Assessment Protocols

The MLMT is a performance-based assessment that measures a patient's ability to navigate a standardized course under various light levels.^{[8][9]}

Protocol Overview:

- Course Design: The course consists of a defined path with obstacles, arrows to follow, and steps to navigate.^[8] The test is designed to simulate real-world mobility challenges.
- Luminance Levels: The test is performed at multiple, standardized light levels, ranging from very dim (1 lux) to brighter conditions (up to 400 lux).^[8]
- Testing Procedure: Patients are instructed to navigate the course at each light level.^[8] Their performance is video-recorded and scored by trained graders.
- Scoring: Scoring is based on accuracy (number of errors, such as contacting obstacles) and speed (time to complete the course).^[8] A passing score is determined by meeting predefined

criteria for both accuracy and speed. The lowest light level at which a patient can successfully pass the course is recorded.

The FST is a psychophysical test that measures the threshold of light sensitivity across the entire visual field.[10][11]

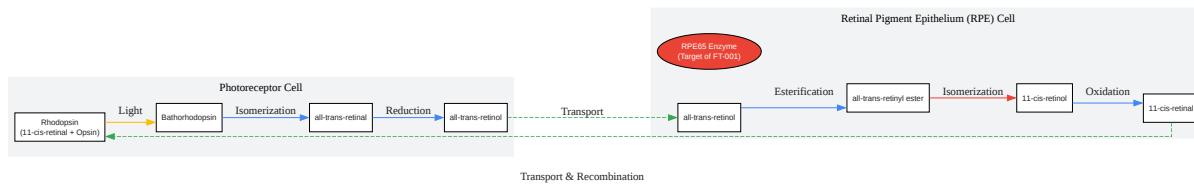
Protocol Overview:

- Dark Adaptation: The patient undergoes a period of dark adaptation (typically 45 minutes) to maximize retinal sensitivity.[11]
- Stimulus Presentation: A Ganzfeld dome is used to present full-field flashes of light of varying intensities and colors (e.g., white, blue, and red).[10][11]
- Patient Response: The patient is instructed to press a button to indicate whether they perceived the flash of light.[10][11]
- Threshold Determination: A staircase method or other algorithmic approach is used to determine the lowest light intensity that the patient can reliably detect.[10] This threshold is a measure of their overall retinal sensitivity.

Visualizations

The Visual Cycle and the Role of RPE65

The following diagram illustrates the visual cycle and highlights the critical role of the RPE65 enzyme, which is deficient in patients with LCA-2.

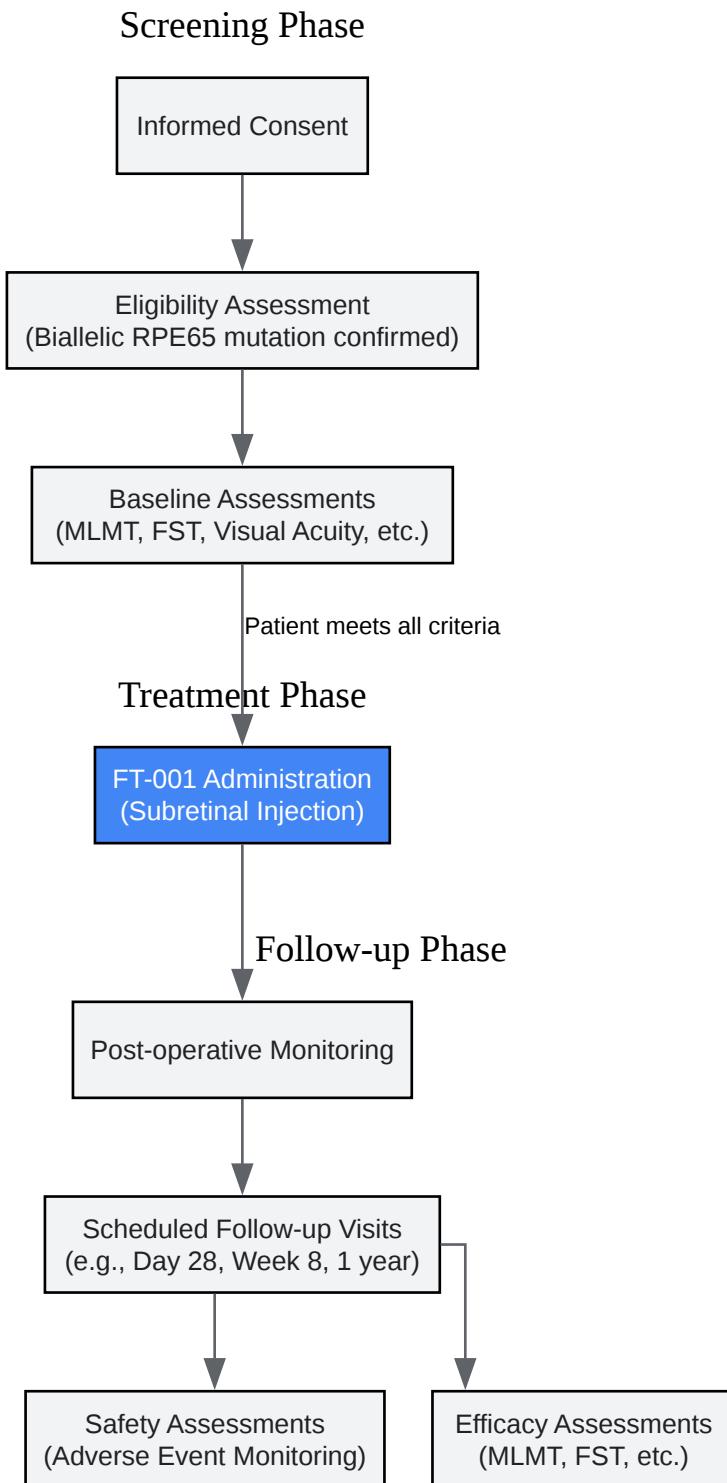


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Caption: The Visual Cycle and the Role of the RPE65 Enzyme.

FT-001 Clinical Trial Workflow

This diagram outlines the major steps in the FT-001 clinical trial for a participating patient.



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Caption: Workflow of the FT-001 Clinical Trial for a Patient.

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- To cite this document: BenchChem. [Application Notes and Protocols for the FT-001 Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12369292#ft001-clinical-trial-design-and-endpoints>

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